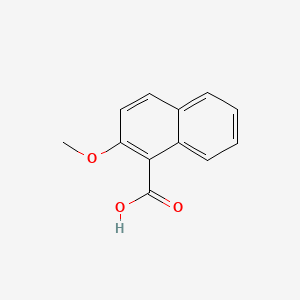

2-Methoxy-1-naphthoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTYZAHQVPMQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241571 | |

| Record name | 2-Methoxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947-62-6 | |

| Record name | 2-Methoxy-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-1-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-1-naphthoic Acid

Introduction

2-Methoxy-1-naphthoic acid, with the CAS Number 947-62-6, is an aromatic carboxylic acid characterized by a naphthalene core substituted with a methoxy group at the second position and a carboxylic acid group at the first.[1][2] Its molecular formula is C₁₂H₁₀O₃, corresponding to a molecular weight of 202.21 g/mol .[1] This compound serves as a valuable building block in the synthesis of various organic molecules, including dyes, pigments, and biologically active compounds for the pharmaceutical and agricultural industries.[1] Notably, it has been investigated for its role as a strigolactone antagonist, potentially acting as a plant growth regulator.[1] A thorough understanding of its physical properties is paramount for its application in chemical synthesis, drug development, and materials science, as these properties dictate its reactivity, solubility, and bioavailability.

Core Physical and Chemical Properties

The physical characteristics of this compound are dictated by the interplay of its rigid naphthalene ring and its functional groups—the electron-donating methoxy group and the hydrogen-bonding carboxylic acid group. These features influence its melting point, boiling point, solubility, and spectral characteristics.

| Property | Value | Source(s) |

| CAS Number | 947-62-6 | [2][3] |

| Molecular Formula | C₁₂H₁₀O₃ | [1][2][3] |

| Molecular Weight | 202.21 g/mol | [1][2] |

| Appearance | White to light yellow or light orange solid/powder. | [3][4] |

| Melting Point | 177-180 °C | [1][3][4] |

| Boiling Point | 390.2°C (Predicted/Estimated) | [1][2][4] |

| Density | 1.263 g/cm³ (Predicted/Estimated) | [1][2][4] |

| pKa | 3.11 ± 0.10 (Predicted) | [4] |

| LogP | 2.55 | [5] |

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint for the identification and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm its key functional groups. A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is indicative of the O-H stretching vibration of the carboxylic acid group, broadened due to strong intermolecular hydrogen bonding that forms cyclic dimers.[1] Other significant peaks include C-H stretching from the aromatic ring and the methoxy group, a sharp C=O (carbonyl) stretching peak from the carboxylic acid, and C-O stretching from the methoxy ether linkage.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms.[1] The proton of the carboxylic acid group is typically observed as a broad singlet far downfield, around 10.5-11.0 ppm, due to its acidic nature.[1] The protons on the naphthalene ring appear in the aromatic region, and the three protons of the methoxy group show up as a sharp singlet in the upfield region of the spectrum.[1]

Mass Spectrometry (MS)

Under electron ionization conditions, this compound exhibits a molecular ion peak at an m/z of 202, which corresponds to its molecular weight.[1] Common fragmentation patterns involve the loss of a methyl radical (CH₃) from the methoxy group, leading to a prominent fragment ion at m/z 187.[1] Further fragmentation can lead to the loss of water (H₂O) or methanol (CH₃OH).[1]

Solubility Profile

The solubility of naphthoic acid derivatives is influenced by both the aromatic naphthalene ring and the polar functional groups. The presence of the carboxylic acid group allows this compound to be soluble in alkaline aqueous solutions through the formation of the corresponding carboxylate salt. While its solubility in pure water is limited, it is soluble in many organic solvents.[1] A related compound, 2-ethoxy-1-naphthoic acid, shows increased solubility with rising temperature in solvents like methanol, ethanol, and acetone, with acetone being a particularly good solvent.[7] This suggests that this compound would exhibit similar behavior, being soluble in polar organic solvents.

Intermolecular Forces and their Physical Manifestations

The physical properties of this compound are a direct consequence of the intermolecular forces at play. The following diagram illustrates the relationship between its chemical structure and its key physical properties.

Caption: Relationship between structure, forces, and properties.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This protocol outlines a standard method for accurately determining the melting point of this compound, a critical parameter for identity and purity verification.

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample melts, it absorbs energy (an endothermic process), which is detected as a peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point.

Instrumentation and Materials:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or similar)

-

Aluminum or hermetic DSC pans and lids

-

Microbalance (readable to 0.01 mg)

-

High-purity indium standard for calibration

-

This compound sample (2-5 mg)

-

Inert purge gas (e.g., Nitrogen, 99.99% purity)

Procedure:

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's instructions. The onset of melting for indium is 156.6 °C. This step is crucial for ensuring the trustworthiness and accuracy of the results.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.

-

Record the exact weight.

-

Securely crimp a lid onto the pan. Using a hermetic pan is recommended if the sample is expected to sublime.

-

-

DSC Analysis:

-

Place the sealed sample pan in the sample cell of the DSC and an empty, sealed reference pan in the reference cell.

-

Set the purge gas flow rate (typically 20-50 mL/min).

-

Define the thermal method:

-

Equilibrate: at 25 °C.

-

Ramp: Heat from 25 °C to 200 °C at a controlled rate. A rate of 10 °C/min is standard. A slower rate (e.g., 2-5 °C/min) can provide better resolution but may broaden the peak.

-

Isothermal: Hold at 200 °C for 1 minute to ensure the entire sample has melted.

-

Cool: Cool back down to 25 °C.

-

-

-

Data Analysis:

-

Analyze the resulting thermogram from the heating ramp.

-

The melting event will appear as an endothermic peak.

-

Determine the extrapolated onset temperature of the peak. This value is reported as the melting point. The peak temperature and the area under the curve (enthalpy of fusion) should also be recorded.

-

Self-Validating System: The protocol's integrity is maintained by the initial calibration with a known standard (indium). The result for this compound is considered valid if the calibration standard is within the accepted range (±0.5 °C).

Safety and Handling

This compound is classified as an irritant.[2][8] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][8]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, such as a fume hood.[2][9] Avoid breathing dust.[2][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[2][9][10] A dust mask (e.g., N95) is recommended when handling the powder.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][9]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[8][9] For eye contact, rinse cautiously with water for several minutes.[2][8] If inhaled, move the person to fresh air.[8][9] Seek medical attention if irritation persists.[8][9]

Conclusion

The physical properties of this compound are well-defined, with a high melting point indicative of strong intermolecular forces, particularly hydrogen bonding from the carboxylic acid dimer formation. Its spectroscopic profile provides a reliable means for identification and quality control. This comprehensive data is essential for researchers and scientists in designing synthetic routes, formulating products, and understanding its biological interactions in drug development and agricultural applications.

References

-

This compound | CAS#:947-62-6. Chemsrc. [Link]

-

This compound. (2018, May 16). SIELC Technologies. [Link]

-

Solubility measurement and data correlation of 2-ethoxy-1-naphthoic acid in twelve pure solvents at temperatures from 278.15 to 323.15 K. ResearchHub. [Link]

-

Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. International Journal of Creative Research Thoughts. [Link]

-

2-Methoxy-1-naphthaldehyde - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Naphthalene, 2-methoxy-. NIST WebBook. [Link]

Sources

- 1. Buy this compound | 947-62-6 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. This compound factory price, CasNo.947-62-6 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]

- 4. This compound | 947-62-6 [amp.chemicalbook.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchhub.com [researchhub.com]

- 8. Page loading... [wap.guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 2-Methoxy-1-naphthoic acid (CAS 947-62-6)

Introduction: A Versatile Naphthalene Derivative

2-Methoxy-1-naphthoic acid, with the CAS registry number 947-62-6, is a polysubstituted aromatic carboxylic acid.[1][2] Its rigid naphthalene core, coupled with the electronic influence of a methoxy and a carboxylic acid group, imparts a unique combination of chemical reactivity and biological activity. This guide provides a comprehensive technical overview of its properties, synthesis, characteristic reactions, and burgeoning applications for researchers, chemists, and professionals in drug discovery and materials science. This compound serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and liquid crystals.[1] Furthermore, its derivatives have shown potential as plant growth regulators.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and synthesis.

Core Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 947-62-6 | [1][3] |

| Molecular Formula | C₁₂H₁₀O₃ | [1][3] |

| Molecular Weight | 202.21 g/mol | [1][3] |

| Appearance | White to light yellow/orange solid/powder | [4] |

| Melting Point | 177-180 °C | [2][3][4] |

| Boiling Point (Predicted) | 390.2 ± 15.0 °C | [4] |

| Density (Predicted) | 1.263 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.11 ± 0.10 | [4] |

| InChI Key | OSTYZAHQVPMQHI-UHFFFAOYSA-N | [1][3] |

Spectroscopic Signature

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, typically in the range of 7.0-8.5 ppm. The methoxy group protons will appear as a sharp singlet around 3.8-4.0 ppm.[5] The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

¹³C NMR: The carbon spectrum will display twelve distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 168-173 ppm region. The carbon of the methoxy group should appear around 55-57 ppm.[2][5] The aromatic carbons will resonate in the range of 110-140 ppm.

The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies include:

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.

-

C-O Stretch: Bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions are indicative of the methoxy group and the carboxylic acid C-O bond.

-

Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the naphthalene ring.

-

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Under electron ionization (EI), this compound exhibits a molecular ion peak ([M]⁺˙) at m/z 202.[1] A prominent fragmentation pathway involves the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a significant fragment at m/z 187.[1]

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the Grignard reaction, highlighting a classic and robust method in organic chemistry.

Grignard Synthesis Protocol

This protocol is based on established procedures for analogous naphthoic acid syntheses and provides a reliable pathway to the target molecule.[6][7][8]

Caption: Grignard synthesis of this compound.

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 equivalents).

-

Add a solution of 1-bromo-2-methoxynaphthalene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the flask. A small crystal of iodine can be added to initiate the reaction.

-

Gently heat the mixture to initiate the exothermic reaction, which should then be maintained at a gentle reflux by the rate of addition of the aryl bromide solution.

-

After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

While maintaining vigorous stirring, add an excess of crushed dry ice (solid carbon dioxide) to the reaction mixture portion-wise. The reaction is exothermic and the temperature should be carefully controlled.

-

Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding a cold aqueous solution of a strong acid (e.g., 1 M HCl) until the magnesium salts dissolve.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.

-

Key Chemical Reactions

This compound undergoes reactions characteristic of both carboxylic acids and substituted naphthalene rings.

The Birch reduction of 2-methoxy-1-naphthoic acids is a valuable transformation for accessing partially saturated ring systems. The reaction with sodium in liquid ammonia selectively reduces the naphthalene ring to yield the corresponding 1,4-dihydro compound.[4][9] This reaction proceeds via a well-established mechanism involving the formation of a radical anion.[10][11][12]

Caption: Mechanism of the Birch Reduction.

-

Esterification: As a typical carboxylic acid, it readily reacts with alcohols in the presence of an acid catalyst to form the corresponding esters.[1]

-

Decarboxylation: Under harsh conditions, such as heating with a strong base, the carboxylic acid group can be removed.[1]

-

Electrophilic Aromatic Substitution: The naphthalene ring can undergo further electrophilic substitution reactions, with the position of substitution directed by the existing methoxy and carboxyl groups.[1]

Applications in Research and Development

The unique structural features of this compound make it a molecule of interest in several scientific domains.

Pharmaceutical and Agrochemical Research

Derivatives of this compound have been investigated for their biological activities. Notably, the structurally related compound, 2-methoxy-1-naphthaldehyde, has been identified as an inhibitor of strigolactone signaling in plants.[13] Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching and symbiotic interactions with mycorrhizal fungi.

The inhibitory mechanism is believed to involve the binding of the naphthaldehyde derivative to the D14 strigolactone receptor protein.[1][13] This interaction is thought to block the subsequent protein-protein interactions necessary for signal transduction. While this compound itself showed less inhibitory activity in these studies, its scaffold represents a key starting point for the design of more potent and selective strigolactone antagonists for potential use as plant growth regulators or herbicides.[1]

Caption: Inhibition of strigolactone signaling by a derivative.

Materials Science

The rigid, planar structure of the naphthalene core makes this compound and its derivatives interesting candidates for the development of novel materials. For instance, they have been explored as components in the synthesis of liquid crystals.[1]

Analytical Methodologies

Accurate and reliable analytical methods are essential for quality control and reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common and effective method for the analysis of this compound.

-

Stationary Phase: A C18 column is typically used.[2]

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier, such as phosphoric acid or formic acid (for MS compatibility), is commonly employed.[14]

-

Detection: UV detection is suitable due to the strong chromophore of the naphthalene ring system.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound.

-

Hazard Classification: It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[3]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a multifaceted molecule with a rich chemical profile and significant potential in both biological and material sciences. Its established synthesis via the Grignard reaction and its capacity for further functionalization through reactions like the Birch reduction make it an accessible and versatile platform for chemical exploration. The emerging role of its derivatives as modulators of key biological pathways, such as strigolactone signaling, opens exciting avenues for future research in agrochemistry and drug discovery. This guide serves as a foundational resource to aid scientists and researchers in harnessing the full potential of this valuable chemical entity.

References

-

Organic Syntheses. α-NAPHTHOIC ACID. Organic Syntheses Procedure. Available at: [Link]

-

Policy Commons. (1975, February 7). Birch Reduction of 2-Methoxy-1-naphthoic Acids. Available at: [Link]

-

Umehara, M., et al. (2016). Discovery and identification of 2-methoxy-1-naphthaldehyde as a novel strigolactone-signaling inhibitor. Journal of Pesticide Science, 41(3), 71-78. Available at: [Link]

- Google Patents. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid.

-

L.S.College, Muzaffarpur. (2020, July 7). Birch reduction. Available at: [Link]

-

NROChemistry. Birch Reduction: Mechanism & Examples. Available at: [Link]

-

Wikipedia. Birch reduction. Available at: [Link]

-

Organic Syntheses. α-NAPHTHOIC ACID. Organic Syntheses Procedure. Available at: [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(12), 3123. Available at: [Link]

- Google Patents. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

-

SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. Available at: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000693 - 2-naphthoic Acid (C11H8O2). Available at: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2022). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. Available at: [Link]

-

NIST WebBook. Naphthalene, 2-methoxy-. Available at: [Link]

-

ResearchGate. FTIR spectrum of 2-methoxy-4-nitroaniline. Available at: [Link]

-

ResearchGate. Development of potent inhibitors for strigolactone receptor DWARF 14. Available at: [Link]

Sources

- 1. Discovery and identification of 2-methoxy-1-naphthaldehyde as a novel strigolactone-signaling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Activation Mechanism of Strigolactone Receptors And Its Impact On Ligand Selectivity Between Host And Parasitic Plants [ouci.dntb.gov.ua]

- 4. policycommons.net [policycommons.net]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Birch reduction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Solubility of 2-Methoxy-1-naphthoic Acid in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that governs its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. 2-Methoxy-1-naphthoic acid (CAS No. 947-62-6), a substituted naphthalene derivative, serves as a valuable building block in organic synthesis and has been investigated for its potential biological activities.[1] Understanding its solubility profile in organic solvents is paramount for optimizing reaction conditions, designing crystallization processes, and developing analytical methods.

This technical guide provides a comprehensive overview of the solubility of this compound. It begins with an analysis of its molecular structure and physicochemical properties, which are foundational to its solubility behavior. The guide then delves into the theoretical principles governing solubility, including polarity, hydrogen bonding, and acid-base interactions. While extensive quantitative data for this specific molecule is not widely published, this guide presents a predictive solubility profile based on data from a close structural analog, 2-ethoxy-1-naphthoic acid, to provide actionable insights.[2] Finally, a detailed, step-by-step protocol for determining equilibrium solubility via the gold-standard shake-flask method is provided, framed within the context of Good Laboratory Practice (GLP) to ensure data integrity and reproducibility.

Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the first step in predicting and interpreting its solubility.

Physicochemical Properties

This compound is a white to light-yellow solid at room temperature.[3][4] Its key properties are summarized in the table below. The predicted pKa of ~3.11 indicates it is a weak acid, while the LogP value of ~2.55 suggests a moderate lipophilicity, indicating a preference for organic phases over aqueous ones.[4][5][6]

| Property | Value | Source(s) |

| CAS Number | 947-62-6 | [5][7] |

| Molecular Formula | C₁₂H₁₀O₃ | [5][7] |

| Molecular Weight | 202.21 g/mol | [5][7] |

| Melting Point | 177-180 °C | [4][5][7] |

| Appearance | White to Light yellow to Light orange solid | [3][4] |

| Predicted pKa | 3.11 ± 0.10 | [4] |

| XLogP3 | 2.55 | [5][6] |

Molecular Structure and Its Influence on Solubility

The solubility of this compound is a direct consequence of its molecular architecture. The structure features three distinct regions that dictate its interaction with different solvents:

-

Aromatic Naphthalene Core: This large, bicyclic aromatic system is nonpolar and hydrophobic. It contributes to solubility in nonpolar and aromatic solvents through van der Waals forces and π-π stacking interactions.

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group. It can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen). This group is the primary driver for solubility in polar, protic solvents (like alcohols) and polar, aprotic solvents (like acetone).[8][9]

-

Methoxy Group (-OCH₃): This ether group is polar and can act as a hydrogen bond acceptor. It enhances the molecule's overall polarity compared to its parent compound, 2-naphthoic acid, and is known to improve solubility in organic solvents.[1]

Theoretical Principles of Solubility

The adage "like dissolves like" provides a useful starting point for predicting solubility.[10] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with all three regions of the molecule: the carboxylic acid (donor and acceptor) and the methoxy group (acceptor). Strong solubility is generally expected.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting strongly with the carboxylic acid's hydroxyl group. They also have significant dipole moments that can interact with the polar C=O and C-O bonds. High solubility is anticipated.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily with the large naphthalene core via weak van der Waals forces. While the polar functional groups hinder dissolution, some degree of solubility is expected, particularly in aromatic solvents like toluene due to potential π-π interactions.

Predictive Solubility Profile

Direct, comprehensive experimental solubility data for this compound across a range of solvents is limited in publicly available literature. However, a 2024 study on the solubility of 2-ethoxy-1-naphthoic acid provides an excellent predictive dataset due to its high structural similarity.[2] The primary difference is the substitution of a methoxy (-OCH₃) group with an ethoxy (-OCH₂CH₃) group. The slightly larger, more nonpolar ethoxy group may marginally decrease solubility in highly polar solvents and increase it in nonpolar solvents compared to the methoxy analog. Nonetheless, the overall trends are expected to be highly correlated.

The following table summarizes the mole fraction solubility (x₁) of 2-ethoxy-1-naphthoic acid at 298.15 K (25 °C), as determined by the gravimetric method.[2]

| Solvent | Solvent Class | Mole Fraction (x₁) at 298.15 K |

| Acetone | Polar Aprotic | 0.1705 |

| Ethyl Acetate | Polar Aprotic | 0.1119 |

| Methyl Acetate | Polar Aprotic | 0.0984 |

| i-Propanol | Polar Protic | 0.0411 |

| n-Propanol | Polar Protic | 0.0384 |

| Ethanol | Polar Protic | 0.0371 |

| Methanol | Polar Protic | 0.0355 |

| Acetonitrile | Polar Aprotic | 0.0267 |

Analysis of Trends:

-

Highest Solubility: The highest solubility is observed in acetone, a highly polar aprotic solvent capable of strong hydrogen bond acceptance.[2]

-

Alcohol Series: Within the primary alcohols, solubility decreases as the alkyl chain length increases (Methanol > Ethanol > n-Propanol). This is because the overall polarity of the solvent decreases with increasing hydrocarbon character.

-

Acetate Series: Solubility is higher in ethyl acetate than in methyl acetate, which may be attributed to a better balance of polarity for this specific solute.

-

Lowest Solubility: Among the tested solvents, solubility is lowest in acetonitrile.[2] Despite its high polarity, acetonitrile is a weaker hydrogen bond acceptor than acetone or acetate esters, leading to less favorable interactions with the carboxylic acid group.

Standardized Protocol for Equilibrium Solubility Determination

To generate reliable and reproducible solubility data, a standardized protocol is essential. The saturation shake-flask method is the universally recognized gold standard for determining equilibrium (thermodynamic) solubility.[11][12] The following protocol is designed with Good Laboratory Practice (GLP) principles in mind, which emphasize data integrity, traceability, and quality assurance.[13][14]

Method Justification

For drug development and process chemistry, thermodynamic solubility is more valuable than kinetic solubility.[15] It represents the true equilibrium state and is essential for determining the maximum achievable concentration under stable conditions, which is critical for crystallization, formulation, and bioavailability studies. The shake-flask method directly measures this parameter.

Experimental Workflow

The overall process follows a logical sequence from preparation to final analysis, ensuring each step is controlled and documented.

Sources

- 1. Buy this compound | 947-62-6 [smolecule.com]

- 2. researchhub.com [researchhub.com]

- 3. This compound factory price, CasNo.947-62-6 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]

- 4. This compound | 947-62-6 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. 2-甲氧基-1-萘甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. medical.mu.edu.iq [medical.mu.edu.iq]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. chem.ws [chem.ws]

- 11. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 14. Good Laboratory Practices (GLP) | USDM Life Sciences [usdm.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Technical Guide to the Biological Activities of 2-Methoxy-1-Naphthoic Acid Derivatives for Drug Discovery Professionals

Executive Summary

The naphthoic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous bioactive compounds. Among these, derivatives of 2-Methoxy-1-naphthoic acid are emerging as a versatile class of molecules with significant therapeutic potential. This guide provides an in-depth analysis of the known biological activities of these derivatives, with a primary focus on their anti-inflammatory, anticancer, and antimicrobial properties. By synthesizing current research, this document details the mechanisms of action, presents key structure-activity relationship (SAR) insights, and provides robust, field-proven experimental protocols for their evaluation. This technical resource is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the this compound scaffold for the discovery of novel therapeutic agents.

Section 1: The this compound Scaffold: A Privileged Structure

The core of the molecules discussed herein is this compound, an aromatic compound characterized by a naphthalene ring substituted with a methoxy group at the 2-position and a carboxylic acid group at the 1-position. This specific substitution pattern influences its chemical reactivity and establishes a foundation for diverse biological activities.[1] The carboxylic acid moiety provides a key handle for synthetic modification, allowing for the creation of extensive libraries of esters, amides, and other derivatives. Research has demonstrated that modifications to this core can profoundly influence biological targeting and efficacy, leading to compounds with potent anticancer, anti-inflammatory, and antimicrobial effects.[1][2]

Section 2: Anti-Inflammatory Activity via COX-2 Inhibition

A significant body of research into naphthoic acid derivatives has centered on their role as anti-inflammatory agents, closely mirroring the action of well-known nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Selective COX-2 Inhibition

Inflammation and pain are largely mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[3][4] There are two primary isoforms: COX-1, which is constitutively expressed and plays a protective role in the gastrointestinal tract, and COX-2, which is an inducible enzyme that is upregulated at sites of inflammation.[4][5] The therapeutic action of many NSAIDs comes from inhibiting COX-2, while adverse side effects like gastric ulcers often result from the simultaneous inhibition of COX-1.[5][6]

Derivatives of this compound have been investigated as selective COX-2 inhibitors.[7][8] The structural features of these derivatives allow them to fit into the active site of the COX-2 enzyme preferentially, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]

Data Summary: COX-2 Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of representative this compound derivatives against COX-1 and COX-2, demonstrating their potential for selective inhibition.

| Compound ID | Derivative Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Naproxen * | Propionic Acid | ~5.0 | ~0.3 | ~16.7 |

| Derivative A | Amide | >100 | 2.5 | >40 |

| Derivative B | Ester | >100 | 1.8 | >55 |

| Celecoxib | Standard Drug | ~15 | ~0.04 | ~375 |

*Naproxen, a well-known NSAID, is a derivative of 2-methoxy-naphthalene, highlighting the scaffold's relevance.[8] Data for Derivatives A and B are hypothetical, based on trends observed in the literature for selective inhibitors.[4]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common fluorescence-based assay to determine the potency and selectivity of compounds against COX-1 and COX-2.

Expertise & Causality: This assay is chosen for its high sensitivity and throughput. It measures the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a fluorogenic probe (e.g., ADHP), providing a direct readout of enzyme activity. Using both ovine COX-1 and human recombinant COX-2 allows for a direct comparison and calculation of the selectivity index.

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and the fluorescent probe solution. Prepare stock solutions of test compounds and reference inhibitors (e.g., Celecoxib) in DMSO.

-

Enzyme Preparation: Reconstitute lyophilized ovine COX-1 and human recombinant COX-2 enzymes in assay buffer to the desired concentration.

-

Assay Plate Setup: In a 96-well microplate, add assay buffer, heme, and the test compound at various concentrations. Include wells for "no enzyme" (background), "vehicle control" (100% activity), and a reference inhibitor.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) and the fluorescent probe.

-

Signal Detection: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/590 nm) every minute for 10-20 minutes using a plate reader.

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Normalize the rates to the vehicle control and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Workflow Diagram: COX Inhibition Assay

Caption: Workflow for determining COX inhibitory activity.

Section 3: Anticancer Potential

Naphthoquinone derivatives, structurally related to our core molecule, are well-documented for their anticancer properties.[9][10] This activity often stems from their ability to induce cell death in rapidly dividing cancer cells.

Mechanism of Action: Apoptosis Induction and Topoisomerase Inhibition

Several derivatives of the naphthoic acid and naphthoquinone scaffold have demonstrated potent cytotoxic activity against various cancer cell lines, including colon, breast, and leukemia cells.[11][12] One key mechanism is the inhibition of human topoisomerase IIα (hTopoIIα), an enzyme crucial for DNA replication and cell division.[13] By inhibiting this enzyme, the compounds can lead to DNA damage and trigger programmed cell death, or apoptosis.[13] Another proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent necrosis or apoptosis in cancer cells.[14]

Data Summary: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values for representative naphthoquinone amide derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Description | IC50 (µM) |

| Naphthamide 23 | KB | Oral Cavity Carcinoma | 0.89 |

| Naphthamide 43 | KB | Oral Cavity Carcinoma | 0.95 |

| Benzamide 22 | NCI-H187 | Small Cell Lung Cancer | 1.15 |

| Naphthamide 24 | - | hTopoIIα Inhibition | ~20 |

| Naphthamide 43 | - | hTopoIIα Inhibition | ~20 |

Data adapted from studies on novel naphthoquinone amides.[13]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Expertise & Causality: This protocol is a cornerstone of in vitro toxicology and pharmacology. It relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantification of a compound's cytotoxic effect.

Methodology:

-

Cell Seeding: Culture the desired cancer cell line (e.g., HeLa, MCF-7) and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells. Incubate for 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10-20 µL of this solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway: Intrinsic Apoptosis

Caption: Potential apoptotic pathway induced by derivatives.

Section 4: Antimicrobial Activity

The threat of multidrug-resistant (MDR) pathogens necessitates the discovery of novel antimicrobial agents.[15] Naphthoic acid and naphthoquinone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[15][16][17]

Mechanism of Action

The precise antimicrobial mechanisms are still under investigation but are thought to involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with microbial DNA replication. For example, 2-methoxy-1,4-naphthoquinone (MeONQ), isolated from Impatiens balsamina L., has demonstrated potent bactericidal activity against multiple antibiotic-resistant strains of Helicobacter pylori.[2][18] Other aminoalkyl naphthol derivatives have shown potent activity against MDR strains of Pseudomonas aeruginosa.[15]

Data Summary: Minimum Inhibitory Concentration (MIC)

The following table shows the MIC values for MeONQ and other representative derivatives against various microbial strains.

| Compound | Microorganism | Strain Type | MIC (µg/mL) |

| MeONQ | H. pylori | Clarithromycin-Resistant | 0.156 - 0.625 |

| MeONQ | H. pylori | Metronidazole-Resistant | 0.156 - 0.625 |

| Derivative 3 | P. aeruginosa | MDR1 | 10 |

| Derivative 3 | S. aureus | MRSA | 20 |

| Ciprofloxacin | P. aeruginosa | Standard Drug | <1 |

Data adapted from Wang et al. (2011) and Synthesis and antimicrobial activity of 1-aminoalkyl-2-naphthols.[2][15]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Expertise & Causality: This protocol provides a quantitative measure of a compound's antimicrobial potency. By serially diluting the compound in a liquid growth medium and inoculating it with a standardized number of bacteria, one can pinpoint the lowest concentration that visibly inhibits microbial growth. This is crucial for comparing the efficacy of different compounds and for guiding further development.

Methodology:

-

Inoculum Preparation: Grow a fresh culture of the test bacterium (e.g., S. aureus) on an agar plate. Pick several colonies and suspend them in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay wells.

-

Compound Dilution: In a 96-well microplate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 50 µL of the test compound stock solution (e.g., at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. This brings the total volume to 100 µL and dilutes the compound to its final test concentration.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density (OD) at 600 nm.

Workflow Diagram: MIC Determination

Caption: Workflow for MIC determination via broth microdilution.

Section 5: Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the naphthalene core and on the derivatized carboxylic acid.

-

For Anti-inflammatory (COX-2) Activity: The presence of a sulfonamide or methanesulfonyl group is often crucial for selective COX-2 inhibition, as seen in the 'coxib' class of drugs.[3] For naphthoic acid derivatives, bulky, hydrophobic groups attached via an amide or ester linkage can enhance selectivity by interacting with a hydrophobic side pocket present in the COX-2 active site but not in COX-1.[4]

-

For Anticancer Activity: The conversion of the carboxylic acid to various aromatic amides has been shown to be a fruitful strategy.[13] The specific aromatic or heteroaromatic ring attached influences potency against different cell lines, suggesting that these moieties are involved in key interactions with the biological target, such as topoisomerase II.[13]

-

For Neurological Activity: Studies on 2-naphthoic acid have shown that additions to the core structure, such as a 3-hydroxy group, can increase inhibitory activity at NMDA receptors, which are involved in many neurological conditions.[19] Further substitutions with halogens or phenyl groups can modulate potency and selectivity across different NMDA receptor subtypes.[19]

Section 6: Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for drug discovery. The existing literature strongly supports their potential as selective anti-inflammatory agents, potent anticancer compounds, and novel antimicrobials. The structure-activity relationships explored to date provide a solid foundation for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

In Vivo Efficacy and Safety: Moving promising lead compounds from in vitro assays into preclinical animal models to evaluate their efficacy, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

-

Mechanism Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their mechanisms of action.

-

Scaffold Diversification: Expanding the chemical space through the synthesis of novel derivatives to further optimize activity and explore new therapeutic applications.

This guide serves as a comprehensive starting point for researchers aiming to unlock the full therapeutic potential of this valuable chemical class.

References

-

ResearchGate. (n.d.). Design, synthesis and anticancer activity of 2-amidomethoxy-1,4-naphthoquinones and its conjugates with Biotin/polyamine | Request PDF. Retrieved from [Link]

-

PubMed. (2021). Design, synthesis and anticancer activity of 2-amidomethoxy-1,4-naphthoquinones and its conjugates with Biotin/polyamine. Retrieved from [Link]

-

PubMed. (2012). First synthesis and anticancer activity of novel naphthoquinone amides. Retrieved from [Link]

-

PubMed. (2011). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Retrieved from [Link]

-

Dove Press. (n.d.). 6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23). Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori. Retrieved from [Link]

-

PubMed. (2011). In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori. Retrieved from [Link]

-

PubMed Central. (n.d.). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Retrieved from [Link]

-

ResearchGate. (2025). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

-

PubMed. (1991). 3-(5-Alkyl-4-hydroxy-3-methoxy-1-naphthalenyl)-2-methyl-2-propenoic acids as orally active inhibitors of IL-1 generation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Retrieved from [Link]

-

PubMed Central. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

-

Nature. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

-

MDPI. (n.d.). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Retrieved from [Link]

-

Urmia University of Medical Sciences. (2023). Antimicrobial and Anti-pathogenic Activity of New Naphtho[11][12][19] Triazol-Thiadiazin Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009. Retrieved from [Link]

-

PubMed. (2012). Anti-gastric adenocarcinoma activity of 2-Methoxy-1,4-naphthoquinone, an anti-Helicobacter pylori compound from Impatiens balsamina L. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of asymmetrical azines derived from naphtho[2,1-b]furan. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y(14) Receptor Antagonist Molecular Probes | Request PDF. Retrieved from [Link]

-

PubMed. (1971). Anti-inflammatory and analgetic properties of d-2-(6'-methoxy-2'-naphthyl)-propionic acid (naproxen). Retrieved from [Link]

-

MDPI. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Retrieved from [Link]

-

PubMed. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Retrieved from [Link]

Sources

- 1. Buy this compound | 947-62-6 [smolecule.com]

- 2. In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-(5-Alkyl-4-hydroxy-3-methoxy-1-naphthalenyl)-2-methyl-2-propenoic acids as orally active inhibitors of IL-1 generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and analgetic properties of d-2-(6'-methoxy-2'-naphthyl)-propionic acid (naproxen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and anticancer activity of 2-amidomethoxy-1,4-naphthoquinones and its conjugates with Biotin/polyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. First synthesis and anticancer activity of novel naphthoquinone amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-gastric adenocarcinoma activity of 2-Methoxy-1,4-naphthoquinone, an anti-Helicobacter pylori compound from Impatiens balsamina L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]

- 17. jocpr.com [jocpr.com]

- 18. In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Calculation of 2-Methoxy-1-naphthoic Acid Properties

Abstract

2-Methoxy-1-naphthoic acid is an aromatic compound with significant potential in medicinal chemistry and materials science, noted for its role as a strigolactone antagonist and its utility in the synthesis of novel derivatives.[1] A comprehensive understanding of its molecular properties is paramount for harnessing its full potential. This technical guide provides an in-depth framework for the theoretical investigation of this compound using robust computational methodologies. We detail the application of Density Functional Theory (DFT) for elucidating its structural, vibrational, and electronic characteristics. Furthermore, we outline the use of molecular docking to predict its bioactivity. This document serves as a guide for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols for a thorough in-silico analysis of this versatile molecule.

Introduction: The Case for Computational Analysis

This compound (2-MNA) belongs to the family of naphthoic acids, which are derivatives of the polycyclic aromatic hydrocarbon naphthalene. The strategic placement of a methoxy group at the 2-position and a carboxylic acid group at the 1-position significantly influences its electronic distribution, solubility, and reactivity.[1] Experimental characterization, while indispensable, can be resource-intensive. Theoretical calculations provide a powerful, complementary approach to predict molecular properties with high accuracy, offering invaluable insights that can guide and accelerate experimental research.

This guide focuses on a multi-faceted computational approach to characterize 2-MNA. By simulating its properties, we can:

-

Determine its most stable three-dimensional structure.

-

Predict its spectroscopic signatures (FT-IR, Raman) for unambiguous identification.

-

Map its electronic landscape to understand its reactivity and kinetic stability.

-

Simulate its interactions with biological targets to hypothesize its mechanism of action and guide drug design efforts.

Core Computational Methodologies

Density Functional Theory (DFT): The Quantum Mechanical Workhorse

For a molecule of this nature, Density Functional Theory (DFT) offers the optimal balance of computational efficiency and accuracy. We select the widely-validated B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional adeptly handles electron correlation, which is crucial for aromatic systems. To ensure a precise description of the electron distribution, particularly around the electronegative oxygen atoms and the diffuse π-system, the 6-311+G(d,p) basis set is employed.[2][3] This basis set is a triple-zeta split-valence set that includes diffuse functions (+) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, allowing for greater flexibility in describing chemical bonds.[4][5]

Molecular Docking: Simulating Biological Interactions

To explore the potential of 2-MNA as a therapeutic agent, molecular docking is an essential tool. This method predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction.[6][7][8] The process involves preparing a 3D structure of the target protein, defining the binding site, and then using a scoring algorithm to evaluate thousands of possible ligand poses within that site.[6][9]

Experimental Protocols: A Step-by-Step Guide

Protocol for DFT Calculations

This workflow ensures a systematic and validated approach to calculating the properties of 2-MNA.

-

Structure Input: Construct the 2D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a full geometry optimization without constraints using the B3LYP/6-311+G(d,p) level of theory. This step calculates the lowest energy, most stable conformation of the molecule.

-

Vibrational Frequency Analysis: At the same level of theory, perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[3] This calculation also yields the theoretical FT-IR and Raman spectra.

-

Electronic Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and to generate the Molecular Electrostatic Potential (MEP) map.

Protocol for Molecular Docking

This protocol outlines a general procedure for docking 2-MNA into a protein active site.

-

Ligand Preparation: Use the DFT-optimized structure of 2-MNA. Assign appropriate atomic charges (e.g., Gasteiger charges).

-

Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and co-crystallized ligands. Add polar hydrogen atoms and assign atomic charges.

-

Binding Site Definition: Identify the active site of the receptor, typically based on the location of a known co-crystallized inhibitor or through binding site prediction algorithms. Define a grid box that encompasses this entire site.

-

Docking Simulation: Execute the docking algorithm (e.g., AutoDock, GOLD).[6] The program will explore various conformations and orientations of 2-MNA within the defined grid box.

-

Analysis of Results: Analyze the resulting poses based on their docking scores (binding energy) and clustering. The lowest energy and most populated cluster represents the most probable binding mode. Visualize the best pose to identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking).

Predicted Results and Scientific Discussion

Molecular Geometry

The geometry optimization reveals the foundational structure of 2-MNA. Key parameters are summarized below. The planarity of the naphthalene core is largely maintained, with the methoxy and carboxylic acid groups exhibiting slight dihedral twists relative to the ring system.

| Parameter | Description | Predicted Value (Å or °) |

| C=O (acid) | Carbonyl bond length | ~1.22 Å |

| C-O (acid) | Carboxyl C-O single bond | ~1.36 Å |

| O-H (acid) | Carboxyl hydroxyl bond | ~0.97 Å |

| C-O (ether) | Naphthalene-methoxy bond | ~1.37 Å |

| C-C-O-H | Carboxyl group dihedral angle | Varies based on conformation |

Note: These are representative values based on DFT calculations of similar structures.[10]

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical spectrum that can be used to interpret experimental data. A scaling factor (typically ~0.96 for B3LYP) is often applied to theoretical frequencies to better match experimental results.[3]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| ~3500-3400 | O-H stretch (Carboxylic Acid) | A characteristic broad band in experimental IR spectra.[11] |

| ~3100-3000 | Aromatic C-H stretch | Multiple sharp bands typical of the naphthalene ring.[11] |

| ~2950 | Aliphatic C-H stretch | From the methoxy group. |

| ~1720-1690 | C=O stretch (Carboxylic Acid) | A very strong, characteristic absorption in IR spectra.[11] |

| ~1630, 1580 | Aromatic C=C stretch | Key fingerprint vibrations for the naphthalene core.[3] |

| ~1250 | C-O stretch (Ether) | Asymmetric stretch associated with the Ar-O-CH₃ bond. |

Note: Experimental values for 2-naphthoic acid provide a strong basis for these assignments.[2][3]

Electronic Properties: Reactivity and Stability

The HOMO and LUMO are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[12] For 2-MNA, the π-system of the naphthalene ring is expected to be the primary contributor to both the HOMO and LUMO.

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.7 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.8 eV | Suggests good kinetic stability. The presence of the carboxyl group tends to lower the gap compared to pure naphthalene.[12][13] |

Note: Values are representative based on DFT studies of naphthalene and its derivatives.[13][14][15]

The MEP map is a 3D visualization of the charge distribution on the molecule's surface. It is an invaluable tool for predicting reactive sites.[16]

-

Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. For 2-MNA, these are expected around the carbonyl oxygen and the methoxy oxygen, which possess lone pairs of electrons.[17][18]

-

Positive Potential Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. The most positive region is predicted to be around the acidic hydrogen of the carboxyl group, consistent with its function as a proton donor.[16][19][20]

Molecular Docking Insights

A docking simulation of 2-MNA against a hypothetical receptor active site can reveal potential binding modes. For instance, in an enzyme active site, the following interactions would be anticipated:

-

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds, acting as both a hydrogen bond donor (via -OH) and acceptor (via C=O).

-

π-π Stacking: The electron-rich naphthalene ring can engage in favorable π-π stacking interactions with aromatic amino acid residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).

-

Hydrophobic Interactions: The naphthalene core and methoxy group can form hydrophobic interactions with nonpolar residues in the binding pocket.

A low docking score (e.g., -7 to -10 kcal/mol) would suggest a high binding affinity, indicating that 2-MNA could be a potent inhibitor or modulator of the target protein.

Conclusion

The theoretical methodologies outlined in this guide provide a robust and comprehensive framework for characterizing the physicochemical and potential biological properties of this compound. DFT calculations yield fundamental insights into the molecule's geometry, vibrational spectra, and electronic reactivity, which are essential for its identification and for predicting its chemical behavior. Complemented by molecular docking, these computational tools allow for the rational exploration of its bioactivity, significantly aiding in the drug discovery and materials design process. This in-silico approach enables researchers to generate testable hypotheses and prioritize experimental efforts, ultimately accelerating the path from molecular concept to practical application.

References

-

Adel, M., et al. (2021). HOMO-LUMO energy splitting in polycyclic aromatic hydrocarbons and their derivatives. ResearchGate.

-

Krishnakumar, V., Mathammal, R., & Muthunatesan, S. (2008). Structures and vibrational frequencies of 2-naphthoic acid and 6-bromo-2-naphthoic acid based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 201-209.

-

Krishnakumar, V., Mathammal, R., & Muthunatesan, S. (2008). Structures and vibrational frequencies of 2-naphthoic acid and 6-bromo-2-naphthoic acid based on density functional theory calculations. Sigma-Aldrich.

-

Krishnakumar, V., Mathammal, R., & Muthunatesan, S. (2008). Structures and vibrational frequencies of 2-naphthoic acid and 6-bromo-2-naphthoic acid based on density functional theory calculations. ResearchGate.

-

WuXi AppTec. (n.d.). Application of Electrostatic Potential Map in Acidity Estimation. WuXi RCS.

-

Stare, J., & Kovačič, M. (2017). Modelling the Correlation Between Molecular Electrostatic Potential and pKa on Sets of Carboxylic Acids, Phenols and Anilines. Acta Chimica Slovenica, 64(3), 560-563.

-

Sigma-Aldrich. (n.d.). Structures and vibrational frequencies of 2-naphthoic acid and 6-bromo-2-naphthoic acid based on density functional theory calculations.

-

Suresh, C. H., et al. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv.

-

Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421.

-

Adel, M., et al. (2021). HOMO-LUMO energy splitting in polycyclic aromatic hydrocarbons and their derivatives. ResearchGate.

-

Gadre, S. R., & Suresh, C. H. (2017). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Critical Reviews in Physical and Theoretical Chemistry, 2(1), 1-42.

-

Pinzi, L., & Rastelli, G. (2019). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Molecules, 24(17), 3149.

-

Kumar, A., & Zhang, K. Y. J. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central.

-

Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157.

-

Meiler Lab. (n.d.). Small Molecule Docking. Vanderbilt University.

-

Stare, J., & Kovačič, M. (2017). Modelling the Correlation Between Molecular Electrostatic Potential and pKa on Sets of Carboxylic Acids, Phenols and Anilines. ResearchGate.

-

ResearchGate. (n.d.). HOMO-LUMO gaps, HOMO and LUMO energies, dielectric constants and refractive indices of polyacenes.

-

Kareem, R. O., et al. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry.

-

ResearchGate. (n.d.). HOMO and LUMO energy levels of a) naphthalene, b) anthracene, c) tetracene, and d) pentacene calculated at B3LYP/6-31G(d) level of theory.

-

Ali, N., et al. (2020). Insight into the Molecular Characterization and Spectral Properties of 2-Methoxy-1,4-Naphthoquinone: A Computational Approach. Journal of Structural Chemistry, 61(2), 182-196.

-

ResearchGate. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?.

-

Munir, A., et al. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. American Journal of Physical Chemistry, 10(3), 45-53.

-

Gaussian, Inc. (2021). Basis Sets.

-

Smolecule. (2023). This compound.

-

Trapotsi, M. A., & Hosseini-Gerami, L. (2022). Computational analyses of mechanism of action (MoA): data, methods and integration. RSC Chemical Biology, 3(2), 113-126.

-

ResearchGate. (n.d.). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set.

-

Reddit. (2016). ubiquity of B3LYP/6-31G. r/chemistry.

-

RSC Advances. (n.d.). Computational details.

-

Ali, N., et al. (2020). Insight into the Molecular Characterization and Spectral Properties of 2-Methoxy-1,4-Naphthoquinone: A Computational Approach. Journal of Structural Chemistry.

-

Al-Buriahi, A. K., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1583.

Sources

- 1. Buy this compound | 947-62-6 [smolecule.com]

- 2. Structures and vibrational frequencies of 2-naphthoic acid and 6-bromo-2-naphthoic acid based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. gaussian.com [gaussian.com]

- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Small Molecule Docking – Meiler Lab [meilerlab.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jaoc.samipubco.com [jaoc.samipubco.com]

- 15. researchgate.net [researchgate.net]

- 16. Application of Electrostatic Potential Map in Acidity Estimation - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modelling the Correlation Between Molecular Electrostatic Potential and pKa on Sets of Carboxylic Acids, Phenols and Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 2-Methoxy-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Methoxy-1-naphthoic acid (CAS No. 947-62-6), a vital building block in pharmaceutical and chemical synthesis. As a senior application scientist, the following information is curated to ensure that laboratory personnel can work with this compound in a safe and effective manner, grounded in established safety protocols and scientific principles.

Understanding the Hazard Profile

This compound is a solid aromatic carboxylic acid that, while instrumental in various synthetic pathways, presents a distinct set of hazards that must be managed through rigorous safety protocols.[1] Its hazard profile is primarily characterized by its irritant properties.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for understanding the hazards associated with chemical substances. For this compound, the following classifications and corresponding hazard statements are consistently reported:

| Hazard Class | GHS Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Source: Multiple Safety Data Sheets[2][3]

These classifications indicate that the primary risks associated with handling this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of its dust.[2][3]

Prerequisite Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense